molecular formula C8H4N2O2 B2938745 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile CAS No. 201531-21-7

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Cat. No. B2938745
M. Wt: 160.132
InChI Key: HGIWVOWYATXMHJ-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthesis of Functionalized Compounds

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile serves as a key compound in synthesizing various functionalized compounds. For instance, it is used in the synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles (Pratap & Ram, 2007). Additionally, it plays a crucial role in the development of oxazole and thiazole derivatives with potential applications in materials science and pharmacology (Borthwick et al., 1973).

Spectroscopic Characterization and Structure Analysis

Detailed structural parameters and spectroscopic characterizations of derivatives of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile have been extensively studied. These investigations provide insights into the electronic interactions and stabilization energies of these compounds, which are essential for understanding their chemical properties and potential applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis of Heterocyclic Compounds

This chemical is also pivotal in synthesizing a wide range of heterocyclic compounds. These compounds, featuring diverse structural cores, are of significant interest due to their potential in various scientific and industrial applications, including drug development and materials engineering (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Development of Novel Fluorescent Materials

The compound is involved in the development of novel fluorescent materials. Such materials find applications in different industries, including textiles, where they can be used as fluorescent whitening agents (Rangnekar & Rajadhyaksha, 1986).

Antioxidant and Antimicrobial Research

Some derivatives of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile are studied for their antioxidant and antimicrobial activities. These studies are crucial for pharmaceutical research, especially in the development of new drugs and therapeutic agents (Bassyouni et al., 2012).

Explosives Research

Interestingly, certain derivatives of this compound have been explored in the field of explosives. These studies contribute to the development of less sensitive and more stable explosive materials (Snyder et al., 2017).

properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIWVOWYATXMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

CAS RN

201531-21-7
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-4-hydroxybenzonitrile (730 mg) in DMF (10 ml) was added CDI (1.06 g) at 0° C., followed by stirring at room temperature for 3.5 hours. The reaction solution was diluted with water (10 ml), and extracted with EtOAc (200 ml). The organic layer was dried over anhydrous MgSO4, and then filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:CH3OH=98:2 to 93:7) to obtain 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (647 mg) as a pale yellow solid.
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo benzoxazolinone (1 g, 4.7 mmol) in DMF (15 mL), were added Zn(CN)2 (1 g, 9.4 mmol) and Pd(PPh3)4. The reaction was stirred at 150° C. for 24 h. The reaction progress was monitored by TLC (100% EtOAc). The reaction was diluted with EtOAc (10 mL) and filtered through Celite® brand filter agent. The organic layer was concentrated and purified by column chromatography (silica gel, 0-50% EtOAc in hexanes) to give the title compound. 1H NMR (400 MHz, CDCl3): δ 8.6 (br s, 1H), 7.5 (dd, J=1.8, 8.4 Hz, 1H), 7.3-7.4 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
L Yang, Y Liu, M Fan, G Zhu, H Jin, J Liang… - European Journal of …, 2019 - Elsevier
Chemical probes of epigenetic ‘readers’ of histone post-translational modifications (PTMs) have become powerful tools for mechanistic and functional studies of their target proteins in …
Number of citations: 16 www.sciencedirect.com

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